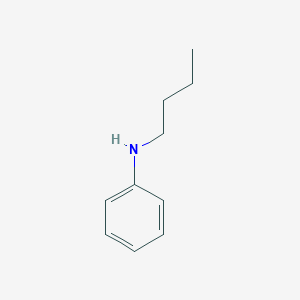

N-Butylaniline

Description

Propriétés

IUPAC Name |

N-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHTWPWTCXQLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Record name | N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120743-27-3 | |

| Record name | Benzenamine, N-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120743-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044370 | |

| Record name | N-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butylaniline appears as an amber colored liquid. Slightly denser than water and insoluble in water. May be toxic by skin absorption and ingestion. Severely irritates skin and eyes. Used to make dyes. | |

| Record name | N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1126-78-9 | |

| Record name | N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2ZNJ7L2UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Butylaniline (CAS Number: 1126-78-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylaniline, with the CAS registry number 1126-78-9, is an aromatic amine that finds application as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its chemical structure, featuring a butyl group attached to the nitrogen atom of an aniline (B41778) molecule, imparts both aliphatic and aromatic characteristics, influencing its physicochemical properties and reactivity. This guide provides a comprehensive overview of the core properties of this compound, including its physical and chemical characteristics, spectral data, safety and toxicity profiles, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a clear light yellow to brown liquid.[3] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1126-78-9 | [4] |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Clear light yellow to yellow-orange liquid | [3] |

| Boiling Point | 240-243.5 °C at 760 mmHg | [3][6] |

| Melting Point | -12 °C | [3] |

| Density | 0.9310 - 0.942 g/cm³ | [3] |

| Refractive Index | 1.5320 | [3] |

| Flash Point | 105.6 - 107 °C | [3] |

| Water Solubility | Insoluble | [2] |

| LogP | 2.97 - 3.58 | [7] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument parameters. | [1][8] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument parameters. | [1][9][10][11] |

| IR (Infrared) | Data available, characteristic peaks for N-H and aromatic C-H stretching. | [1][12] |

| MS (Mass Spectrometry) | Molecular Ion (M⁺) at m/z 149. | [1] |

Safety and Toxicity

This compound is considered hazardous and requires careful handling. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[2] Target organs for toxicity include the blood, kidneys, central nervous system, and liver.[2]

Table 3: Toxicological Data of this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1620 mg/kg | [2] |

| LD50 | Rabbit | Skin | 5990 µL/kg | [2] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of aniline and n-butanol in the presence of a catalyst.

Protocol:

-

Add aniline, n-butanol, and a suitable catalyst to a reactor in a weight ratio of approximately 1:(0.8-1.1):(0.4-0.85).[3]

-

Heat the mixture to a temperature of 220-240 °C under a pressure of 2-5.0 MPa.[3]

-

Maintain the reaction for 6-24 hours, continuously removing the water generated during the reaction.[3]

-

After the reaction is complete, hydrolyze the product mixture and perform an oil-water separation to obtain the crude product.[3]

-

Purify the crude product by reduced pressure rectification to yield this compound.[3]

Synthesis workflow for this compound.

Purification by Fractional Distillation under Reduced Pressure

Crude this compound can be purified by fractional distillation under reduced pressure to remove impurities with different boiling points.[3][13]

Protocol:

-

Set up a fractional distillation apparatus equipped with a vacuum pump.

-

Place the crude this compound in the distilling flask.

-

Gradually reduce the pressure to the desired level.[13]

-

Heat the distilling flask to the boiling point of this compound at the reduced pressure.

-

Collect the fraction that distills at the expected boiling point range for pure this compound.

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of this compound.[7]

Protocol:

-

Mobile Phase: Prepare a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[7]

-

Column: Use a suitable reverse-phase column, such as a Newcrom R1.[7]

-

Detection: Utilize a UV detector at an appropriate wavelength.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Injection: Inject the sample onto the HPLC system and record the chromatogram.

Gas chromatography can also be employed for the analysis of this compound.

Protocol:

-

Column: Use a capillary column suitable for amine analysis.

-

Carrier Gas: Use an inert gas such as helium or nitrogen.

-

Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector (e.g., Flame Ionization Detector - FID or Nitrogen-Phosphorus Detector - NPD).

-

Oven Temperature Program: Implement a temperature program to achieve good separation.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent.

-

Injection: Inject the sample into the GC system.

General analytical workflow for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][14][15][16]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters include an appropriate number of scans and a relaxation delay to ensure accurate integration.[9][10][11]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is a common method for small molecules like this compound.[20]

-

Analysis: Introduce the sample into the mass spectrometer to obtain the mass spectrum, which will show the molecular ion peak and fragmentation pattern.

-

Metabolism

Specific in-vivo metabolic pathways for this compound are not extensively documented in publicly available literature. However, based on the metabolism of other N-alkylanilines, a predictive metabolic pathway can be proposed. The primary routes of metabolism are expected to be N-dealkylation and aromatic ring hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver.[21][22][23][24][25][26][27]

Predicted Metabolic Pathways:

-

N-Dealkylation: The butyl group is removed from the nitrogen atom, yielding aniline and butyraldehyde.

-

Aromatic Hydroxylation: A hydroxyl group is introduced onto the aromatic ring, typically at the para- or ortho-position.

Predicted metabolic pathway of this compound.

Signaling Pathways

As of the current literature review, there is no specific information available detailing the signaling pathways directly affected by this compound. The toxicological effects observed, such as organ damage, suggest potential interactions with various cellular processes.[2] However, the precise molecular targets and signaling cascades involved have not been elucidated. This represents a significant knowledge gap and an area for future research to understand the full toxicodynamic profile of this compound. Research in this area could involve transcriptomic and proteomic studies to identify changes in gene and protein expression in response to this compound exposure, which may reveal the affected signaling pathways.[28][29][30][31]

Conclusion

This technical guide provides a consolidated source of information on the core properties of this compound (CAS 1126-78-9). The data presented on its physicochemical properties, spectral characteristics, and toxicity are essential for its safe handling and use in research and development. While established protocols for its synthesis and analysis exist, further investigation is required to fully characterize its metabolic fate and to identify the specific cellular signaling pathways it may modulate. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicological mechanisms.

References

- 1. This compound | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 1126-78-9 | BAA12678 | Biosynth [biosynth.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Butylaniline(104-13-2) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. as.nyu.edu [as.nyu.edu]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. researchgate.net [researchgate.net]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. Liquid electron ionization-mass spectrometry as a novel strategy for integrating normal-phase liquid chromatography with low and high-resolution mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 25. The metabolism of N-ethyl-N-methylaniline by rabbit liver microsomes: the measurement of metabolites by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The cooperative interaction of two different signaling pathways in response to bufalin induces apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of Jak-STAT3 pathway enhances bufalin-induced apoptosis in colon cancer SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Butylaniline: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylaniline, an N-substituted aniline (B41778), is a versatile organic compound with applications ranging from the synthesis of dyes and polymers to its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in biological contexts, particularly for professionals in drug development.

Physicochemical Properties of this compound

This compound is an amber-colored, oily liquid with a characteristic amine odor.[1] It is slightly denser than water and is insoluble in water, but soluble in organic solvents like ethanol (B145695) and ether.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | [3][4] |

| Molecular Weight | 149.24 g/mol | [3][4] |

| Appearance | Amber colored liquid | [1][5] |

| Odor | Characteristic amine odor | [2] |

| Density | 0.931 g/mL | [3] |

| Melting Point | -14 °C to -12 °C | [3][6] |

| Boiling Point | 240-241 °C | [3] |

| Flash Point | 107 °C | [6] |

| Water Solubility | Insoluble | [1][5] |

| Refractive Index | 1.533 | [3] |

| logP (Octanol/Water) | 3.58 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Infrared (IR) | Film: Key absorptions for N-H and C-N stretching, and aromatic C-H bending. | [5] |

| ¹H NMR | Signals corresponding to aromatic protons, protons on the butyl chain, and the N-H proton. | [5] |

| ¹³C NMR | Resonances for the aromatic carbons and the four distinct carbons of the butyl group. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 149, with characteristic fragmentation patterns. | [5] |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and key reactions of this compound, based on established methods for aniline derivatives. Researchers should adapt these protocols as needed and adhere to all laboratory safety guidelines.

Synthesis of this compound via N-Alkylation of Aniline

This protocol describes the synthesis of this compound from aniline and an n-butyl halide.

Materials:

-

Aniline

-

n-Butyl bromide (or iodide)

-

Sodium carbonate (or other suitable base)

-

Acetonitrile (or other suitable solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add aniline (1.0 equivalent), sodium carbonate (1.5 equivalents), and acetonitrile.

-

Stir the mixture at room temperature.

-

Add n-butyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

N-Acylation of this compound

This protocol outlines the formation of an amide from this compound using an acylating agent.

Materials:

-

This compound

-

Acetyl chloride (or acetic anhydride)

-

Pyridine (B92270) (or other suitable base)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve this compound (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-acetyl-N-butylaniline can be purified by recrystallization or column chromatography.

Diazotization of Aromatic Amines (General Protocol)

While this compound is a secondary amine and will react differently with nitrous acid than primary aromatic amines (typically forming N-nitrosoamines), the diazotization of a primary aromatic amine is a fundamental reaction in this chemical class. The following is a general protocol for the diazotization of a primary aniline derivative.

Materials:

-

Primary aromatic amine (e.g., aniline)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Distilled water

-

Ice bath

-

Starch-iodide paper

Procedure:

-

Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

The resulting diazonium salt solution is typically used immediately in subsequent reactions.

Biological and Pharmacological Relevance

The aniline scaffold is a common motif in many biologically active compounds and approved drugs. The N-alkylation of anilines can significantly influence their pharmacological properties. While specific signaling pathways involving this compound are not well-documented in publicly available literature, its potential for biological activity can be inferred from studies on related N-alkylaniline derivatives.

It has been noted that this compound may have applications in bladder cancer treatment and has demonstrated the ability to inhibit viral replication in vitro, though the specific mechanisms of action and the signaling pathways involved have not been elucidated.[4]

The broader class of N-alkylanilines has been investigated for various biological activities, including:

-

Anticancer Activity: Some N-alkylaniline derivatives have shown cytotoxic effects against cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular processes, potentially through interference with signaling pathways that regulate cell proliferation and survival.

-

Antiviral Activity: Derivatives of anilines have been explored as potential antiviral agents. For instance, certain 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibition of the Dengue virus.[7] The mechanism of such compounds can involve targeting viral enzymes or host factors essential for viral replication.

The butyl group in this compound increases its lipophilicity compared to aniline, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For drug development professionals, this compound can serve as a valuable starting point or intermediate for the synthesis of more complex molecules with tailored pharmacological activities.

Conclusion

This compound is a compound with well-defined physicochemical properties and established, albeit general, synthetic and reactive pathways. Its significance extends into the realm of medicinal chemistry, where the N-alkylaniline motif is a key component of many therapeutic agents. While the specific biological signaling pathways modulated by this compound remain an area ripe for further investigation, its potential as a building block for novel therapeutics is evident. This guide provides a foundational understanding for researchers and drug development professionals to leverage the chemical and potential biological attributes of this compound in their work. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 1126-78-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 1126-78-9 | BAA12678 | Biosynth [biosynth.com]

- 5. This compound | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Butylaniline: Molecular Weight and Formula

This guide provides detailed information on the molecular weight and chemical formula of N-butylaniline, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic chemical compound with the molecular formula C10H15N.[1][2][3][4][5] Its molecular weight is approximately 149.23 g/mol .[1][2][5]

Quantitative Data Summary

For clarity and ease of comparison, the fundamental molecular data for this compound is presented in the table below.

| Property | Value | Citations |

| Molecular Formula | C10H15N | [1][2][3][4][5] |

| Molecular Weight | 149.23 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1126-78-9 | [2][3][4] |

| Canonical SMILES | CCCCNC1=CC=CC=C1 | [1] |

Molecular Structure and Composition

The chemical formula C10H15N indicates that each molecule of this compound is composed of 10 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The structure consists of a butyl group attached to the nitrogen atom of an aniline (B41778) molecule.

References

Navigating the Solubility Landscape of N-Butylaniline in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of N-Butylaniline, a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document provides a centralized resource on the solubility of this compound in a wide array of organic solvents, alongside detailed experimental protocols for its determination.

This compound, an amber-colored liquid, is characterized by its limited solubility in water and broad solubility in organic solvents. This behavior is primarily dictated by its molecular structure, which features a polar amine group attached to a nonpolar phenyl ring and a butyl group. The interplay of these structural components governs its interactions with various solvent classes.

Quantitative Solubility Data

| Solvent Class | Solvent | CAS Number | Qualitative Solubility | Quantitative Data (at ambient temperature) |

| Alcohols | Methanol | 67-56-1 | Soluble | Miscible (presumed) |

| Ethanol | 64-17-5 | Soluble[1][2] | Miscible (presumed) | |

| Ethers | Diethyl Ether | 60-29-7 | Soluble[1][2] | Miscible (presumed) |

| Aromatic Hydrocarbons | Benzene | 71-43-2 | Soluble | Miscible (presumed) |

| Toluene | 108-88-3 | Soluble | Presumed to be highly soluble/miscible | |

| Halogenated Hydrocarbons | Dichloromethane | 75-09-2 | Soluble | Presumed to be highly soluble/miscible |

| Chloroform | 67-66-3 | Soluble | Presumed to be highly soluble/miscible | |

| Ketones | Acetone | 67-64-1 | Soluble | Presumed to be highly soluble/miscible |

| Esters | Ethyl Acetate | 141-78-6 | Soluble | Presumed to be highly soluble/miscible |

| Aliphatic Hydrocarbons | n-Hexane | 110-54-3 | Likely soluble, but potentially less than in polar solvents | Data not available |

| Cyclohexane | 110-82-7 | Likely soluble, but potentially less than in polar solvents | Data not available | |

| Aqueous | Water | 7732-18-5 | Insoluble[3][4][5] | Data not available |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be rigorously performed using the isothermal shake-flask method, a widely recognized and reliable technique. This method involves establishing equilibrium between the solute and the solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Key Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated flasks with stoppers

-

Analytical balance

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Syringes and filters (chemically compatible with the solvents)

-

Volumetric glassware

2. Procedure:

-

Preparation of Solvent: Equilibrate a known volume of the desired organic solvent in a sealed flask at the target temperature using the temperature-controlled shaker or water bath.

-

Addition of Solute: Add an excess amount of this compound to the temperature-equilibrated solvent. The presence of a distinct this compound phase (e.g., as droplets) is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and agitate the mixture in the temperature-controlled shaker at a constant speed. The time required to reach equilibrium should be determined empirically by taking samples at different time points until the concentration of this compound in the solvent phase remains constant. A typical equilibration time is 24 to 48 hours.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the two phases to separate completely while maintaining the constant temperature.

-

Sampling: Carefully withdraw a known volume of the saturated solvent phase (the supernatant) using a syringe. It is crucial to avoid drawing any of the undissolved this compound phase.

-

Filtration (Optional but Recommended): To ensure no micro-droplets of undissolved this compound are present, the withdrawn sample can be passed through a syringe filter that is compatible with the solvent.

-

Sample Preparation for Analysis: Dilute the filtered sample with a known volume of the pure solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV system to determine the precise concentration of this compound.

-

GC-FID Method: A capillary column suitable for amine analysis should be used. The injector and detector temperatures, as well as the oven temperature program, must be optimized for the separation and detection of this compound in the specific solvent.

-

HPLC-UV Method: A reverse-phase column is typically suitable. The mobile phase composition and flow rate should be optimized to achieve good peak shape and separation. The UV detector wavelength should be set to the absorbance maximum of this compound.

-

-

Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for determining the solubility of this compound is depicted in the following diagram.

This comprehensive guide provides a foundational understanding of this compound's solubility and a practical framework for its experimental determination. The provided protocols and workflow are intended to support researchers in generating precise and reliable solubility data, which is essential for advancing chemical synthesis, formulation science, and drug development.

References

An In-depth Technical Guide to the Synthesis of N-Butylaniline from Aniline and Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-butylaniline, a valuable chemical intermediate, through the direct N-alkylation of aniline (B41778) with butanol. The document details the predominant catalytic strategies, reaction mechanisms, experimental protocols, and quantitative data, with a focus on modern, efficient, and sustainable methodologies.

Introduction

N-alkylanilines are crucial building blocks in the synthesis of a wide array of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients. The direct N-alkylation of anilines with alcohols, such as the synthesis of this compound from aniline and butanol, represents a highly atom-economical and environmentally benign approach compared to traditional methods that often employ hazardous alkyl halides and generate significant waste. This guide explores the core catalytic systems and methodologies that enable this efficient transformation.

Core Reaction Mechanisms

The direct N-alkylation of aniline with butanol primarily proceeds via two well-established catalytic pathways: "Borrowing Hydrogen" catalysis and solid acid-catalyzed alkylation.

2.1. Borrowing Hydrogen (Hydrogen Autotransfer)

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism is a powerful and green strategy for C-N bond formation.[1][2] This process, catalyzed by transition metal complexes (e.g., based on Ru, Ni, Mn), involves a sequence of catalytic steps where hydrogen is temporarily "borrowed" from the alcohol and later used to reduce an intermediate imine. The only byproduct of this elegant cycle is water.[1]

The key steps are:

-

Dehydrogenation: The catalyst oxidizes butanol to butanal by abstracting two hydrogen atoms.

-

Condensation: Aniline reacts with the in situ-generated butanal to form an enamine, which tautomerizes to a butyl-imine, releasing a molecule of water.

-

Hydrogenation: The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final product, this compound, and regenerating the active catalyst for the next cycle.[1]

Caption: The Borrowing Hydrogen mechanism for this compound synthesis.

2.2. Solid Acid Catalysis

Vapor-phase alkylation of aniline over solid acid catalysts, such as zeolites or mixed metal oxides, offers an alternative pathway, particularly relevant in industrial continuous-flow processes.[3] The mechanism is thought to involve:

-

Carbocation Formation: The alcohol (butanol) is activated on a Brønsted acid site of the catalyst, leading to the formation of a butyl carbocation and water.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline performs a nucleophilic attack on the carbocation, forming a new C-N bond.

-

Deprotonation: The resulting ammonium (B1175870) ion is deprotonated, yielding this compound and regenerating the acid site on the catalyst.[2]

This mechanism is particularly effective at higher temperatures and can be influenced by the catalyst's acidity and pore structure.[3]

Catalytic Systems and Data

A variety of catalytic systems have been developed for the N-alkylation of anilines with alcohols. The choice of catalyst significantly impacts reaction conditions, yield, and selectivity.

| Catalyst System | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| NiBr₂ / 1,10-phenanthroline (B135089) | t-BuOK | Toluene (B28343) | 130 | 48 | 41-76¹ | [4] |

| Ru(II)-protic-NHC Complex | KOtBu / NaBF₄ | Toluene | 110 | 16 | High Yields² | [5] |

| Lewis Acid (unspecified) | None | None (Neat) | 220-240 | 6-24 | Not specified³ | [6] |

| Fe(ClO₄)₃ / SiO₂ | Not specified | Not specified | Not specified | Not specified | High Yields² | [2] |

| Mn(I) PN³-pincer Complex | Not specified | Not specified | Mild | Not specified | High Yields² | [2] |

Notes: ¹ Yield range reported for the N-alkylation of aniline with various primary alcohols, including butanol.[4] ² The source reports high yields for the general N-alkylation of anilines with alcohols. Specific data for butanol was not isolated.[2][5] ³ A patent describing the process; focuses on conditions rather than explicit yield.[6]

Experimental Protocols

The following sections provide a generalized experimental workflow and a specific, detailed protocol adapted from literature for a lab-scale synthesis.

4.1. General Experimental Workflow

The synthesis, from reactants to purified product, follows a logical sequence of steps. This workflow is applicable to most homogenous catalytic systems for this transformation.

Caption: A generalized workflow for the synthesis of this compound.

4.2. Detailed Protocol: Nickel-Catalyzed N-Alkylation

This protocol is adapted from a reported nickel-catalyzed direct N-alkylation of anilines with alcohols.[4]

Materials & Equipment:

-

Aniline (1.0 mmol, ~93 mg)

-

n-Butanol (1.1 mmol, ~81.5 mg, 1.1 eq)

-

Nickel(II) Bromide (NiBr₂, 0.025 mmol, ~5.5 mg, 2.5 mol%)

-

1,10-Phenanthroline (ligand, 0.05 mmol, ~9 mg, 5 mol%)

-

Potassium tert-butoxide (t-BuOK, 0.25 mmol, ~28 mg, 25 mol%)

-

Anhydrous Toluene (2.0 mL)

-

Schlenk tube or sealed reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).

-

Reagent Addition: Add anhydrous toluene (2.0 mL), followed by aniline (1.0 mmol) and n-butanol (1.1 mmol) via syringe.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for the specified time (e.g., 24-48 hours). Monitor the reaction progress periodically by taking small aliquots for analysis by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (~5 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure product.[1][6]

Purification and Characterization

Purification:

-

Extraction: Unreacted aniline can be removed from the crude product by washing the organic layer with dilute aqueous HCl (e.g., 1M HCl). The aniline will form a water-soluble anilinium salt, while the more substituted this compound is less basic and will preferentially remain in the organic phase.[7]

-

Distillation: As this compound is a liquid, purification of the crude product can be effectively achieved through vacuum distillation.[6]

-

Chromatography: For smaller scale reactions or for achieving very high purity, flash column chromatography is a suitable method.[8]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Conclusion

The synthesis of this compound from aniline and butanol via direct N-alkylation is a well-established and highly efficient process. Modern catalytic methods, particularly those employing the "Borrowing Hydrogen" principle with transition metal catalysts, offer a green, atom-economical route with high yields. Solid acid catalysts also provide a robust alternative, especially for continuous, vapor-phase industrial applications. The choice of catalyst and reaction conditions can be tailored to optimize for yield, selectivity, and process sustainability, making this a versatile and valuable transformation for chemical and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of N-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylaniline is an aromatic amine that readily undergoes electrophilic aromatic substitution (EAS) due to the activating nature of the N-butylamino substituent. This guide provides a comprehensive technical overview of the core principles, reaction specifics, and experimental considerations for the electrophilic aromatic substitution of this compound. It details the directing effects of the N-butylamino group, common substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions, and presents adapted experimental protocols. Quantitative data, extrapolated from closely related N-alkylanilines, is summarized for comparative analysis. This document is intended to be a practical resource for professionals in organic synthesis and drug development, offering insights into reaction mechanisms, regioselectivity, and synthetic strategies.

Core Concepts: Reactivity and Directing Effects

The N-butylamino group (-NHC₄H₉) is a powerful activating group in electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the benzene (B151609) ring through resonance, increasing the electron density of the ring and making it more nucleophilic.[1] This increased nucleophilicity enhances the rate of reaction compared to unsubstituted benzene.

This resonance effect preferentially increases the electron density at the ortho and para positions. Consequently, the N-butylamino group is a strong ortho-, para-director.[2] The incoming electrophile will predominantly substitute at these positions. The stability of the cationic intermediate, known as the arenium ion or sigma complex, is significantly enhanced when the electrophile attacks the ortho or para positions, as the positive charge can be delocalized onto the nitrogen atom.[1]

However, the high reactivity of the N-butylamino group also presents challenges:

-

Polysubstitution: The activated ring can readily undergo multiple substitutions, which can be difficult to control.[3]

-

Oxidation: The electron-rich ring is susceptible to oxidation, especially with strong oxidizing agents like nitric acid, leading to the formation of tarry by-products.[3]

-

Protonation: The amino group is basic and will be protonated in strongly acidic media, forming the N-butylanilinium ion (-N⁺H₂C₄H₉). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[4]

To achieve controlled monosubstitution and avoid side reactions, it is often necessary to protect the amino group, typically by acetylation to form N-butyl-N-phenylacetamide (N-butylacetanilide). The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more selective reactions.[3]

Figure 1: Logical relationship of this compound pathways in EAS.

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Direct halogenation of this compound with bromine or chlorine is typically rapid and can lead to polysubstituted products due to the strong activation of the ring. To achieve regioselective monohalogenation, milder conditions or protection of the amino group are often employed.

Table 1: Regioselectivity in the Halogenation of Anilines

| Substrate | Halogenating Agent | Solvent | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | CuBr₂ | [hmim]Br (ionic liquid) | 4-Bromoaniline | 91 | [5] |

| 2-Methylaniline | CuCl₂ | [hmim]Cl (ionic liquid) | 4-Chloro-2-methylaniline | 91 | [5] |

| Aniline | Bromine water | Acetic Acid | 2,4,6-Tribromoaniline | High |[6] |

This protocol is adapted from a procedure for the regioselective bromination of anilines using a copper(II) bromide system in an ionic liquid, which favors para-substitution.[5]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim]Br) (20 mL).

-

Reagent Addition: Add copper(II) bromide (CuBr₂) (30 mmol) to the stirred solution.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-bromo-N-butylaniline.

Nitration

Direct nitration of this compound with a standard mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions lead to protonation of the amino group, forming the meta-directing N-butylanilinium ion, and significant oxidative degradation.[4] The preferred method involves a three-step sequence: acetylation of the amino group, nitration of the resulting N-butylacetanilide, and subsequent hydrolysis to yield the nitro-N-butylaniline.

References

- 1. researchgate.net [researchgate.net]

- 2. A Lewis Acid Stabilized Ketenimine in an Unusual Variant of the Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity of the Amino Group in N-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylaniline (C₁₀H₁₅N) is an aromatic amine characterized by a butyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1] This structural feature, combining both aliphatic and aromatic characteristics, makes it a significant intermediate in various chemical syntheses.[1][2] The reactivity of its secondary amino group is of paramount importance, governing its utility in the synthesis of dyes, pharmaceuticals, agrochemicals, and functional materials.[1][3][4] In the pharmaceutical sector, N-alkylated anilines are crucial intermediates, and their derivatives are explored for the development of new bioactive molecules.[2][5] This guide provides a comprehensive overview of the physicochemical properties and the reactivity of the amino group in this compound, complete with experimental protocols and mechanistic diagrams to support research and development activities.

Physicochemical and Spectroscopic Data

A foundational understanding of this compound's properties is essential for its application in synthesis. Key quantitative data are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [6][7] |

| Molecular Weight | 149.23 g/mol | [6] |

| Appearance | Amber colored liquid / Clear light yellow to yellow-orange liquid | [6] |

| Boiling Point | 241 - 243.5 °C | [8][9] |

| Melting Point | -12 °C | [8][9] |

| Density | 0.93 - 0.942 g/cm³ | [8][9] |

| Refractive Index | 1.5320 - 1.5345 | [8][9] |

| pKa | 5.05 ± 0.20 (Predicted) | [8][9] |

| Water Solubility | Insoluble | [6][8][9] |

| Flash Point | 105.6 - 107 °C | [8][9] |

| CAS Number | 1126-78-9 | [6] |

Core Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom and its attachment to an aromatic ring define the reactivity of this compound. The amino group can act as a nucleophile and a base, and it activates the benzene (B151609) ring towards electrophilic substitution. Key reactions include N-alkylation, N-acylation, and diazotization followed by coupling reactions.

N-Alkylation

N-Alkylation involves the introduction of an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. This transformation is fundamental for modulating a molecule's physicochemical properties and biological activity.[10] Common methods include reactions with alkyl halides and reductive amination.

This protocol is a generalized procedure based on established methods for aniline alkylation.[3][10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as an ionic liquid (e.g., [BMIM][BF4]) or a polar aprotic solvent (e.g., acetonitrile).[3][10]

-

Addition of Reagents: Add a base (e.g., K₂CO₃ or NaHCO₃, 1.5-2.0 eq) to the solution.[3][10]

-

Alkylating Agent: Add the desired alkyl halide (1.1-1.2 eq) dropwise to the stirred mixture at room temperature.[3][10]

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically runs for 4-24 hours.[3][10]

-

Work-up: After completion, cool the mixture to room temperature. If using an ionic liquid, extract the product with a nonpolar solvent like n-hexane.[10] If using a conventional solvent, filter off the inorganic salts and remove the solvent under reduced pressure.[3]

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[3] Concentrate the solution and purify the final product by column chromatography.[3][11]

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-Acylation is the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is often used to protect the amino group during synthesis or to introduce an amide functional group, which is prevalent in many pharmaceuticals.[11]

This protocol is adapted from general procedures for the acylation of aromatic amines.[11]

-

Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) in a solvent like acetonitrile (B52724) (10 mL per mmol of amine).[11]

-

Reagent Addition: Add the corresponding acyl chloride (1.1 eq). For catalysis, a small amount of aluminum metal powder (10 mol%) can be added for reactions under ultrasonic irradiation.[11]

-

Reaction Conditions: Stir the mixture at room temperature. The reaction can be accelerated using an ultrasonic bath (35 kHz) at 25°C for a few minutes.[11] Monitor progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and stir to precipitate the product.[11]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., 95% ethanol).[11]

Caption: General workflow for the N-acylation of this compound.

Diazotization and Azo Coupling

While primary aromatic amines are most commonly used for diazotization, secondary aromatic amines like this compound can undergo nitrosation to form N-nitroso compounds. However, for the synthesis of azo dyes, a primary aromatic amine is required to form a stable diazonium salt.[12][13] For the purpose of this guide, we will describe the general, highly relevant process of diazotization of a primary aniline and its subsequent coupling, as this compound is a precursor to and structurally related to compounds used in this chemistry. This process is central to the synthesis of a vast array of azo dyes.[14]

The process involves two main steps:

-

Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[15][16]

-

Azo Coupling: The reaction of the diazonium salt (an electrophile) with an electron-rich coupling component, such as a phenol (B47542) or another aniline, via an electrophilic aromatic substitution mechanism.[14][15]

This protocol outlines the general synthesis of an azo dye, starting from a primary aromatic amine.[16]

-

Diazotization:

-

Dissolve the primary aromatic amine (e.g., aniline, 1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq HCl) in a beaker.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.0 eq) dropwise, keeping the temperature below 5 °C. Stir continuously.

-

The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).[13]

-

-

Coupling Reaction:

-

In a separate beaker, dissolve the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq) in an aqueous alkaline (for phenols) or acidic (for anilines) solution.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A brightly colored azo dye should precipitate. Continue stirring in the ice bath for 15-30 minutes to ensure complete reaction.

-

-

Isolation:

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and allow it to air dry.

-

References

- 1. CAS 1126-78-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy 4-Butylaniline | 104-13-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1126-78-9 | BAA12678 | Biosynth [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound|lookchem [lookchem.com]

- 9. N-Phenyl-n-butylamine CAS#: 1126-78-9 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 14. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

N-Butylaniline: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-butylaniline, a substituted aromatic amine, serves as a pivotal precursor in a myriad of organic syntheses, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the reactivity of the secondary amine group and the aromatic ring, which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound's chemical properties, detailed experimental protocols for its synthesis and use in key reactions, and its role in the formation of complex molecules.

Chemical and Physical Properties

This compound is an amber-colored liquid that is insoluble in water.[1][2] It is recognized as a toxic and corrosive substance, necessitating careful handling in a laboratory setting.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.24 g/mol | [3] |

| Boiling Point | 240 °C | [3] |

| Melting Point | -12 °C / 10.4 °F | [4] |

| Flash Point | 107 °C / 224.6 °F | [4] |

| Specific Gravity | 0.930 | [4] |

| CAS Number | 1126-78-9 | [4] |

Synthesis of this compound

The primary methods for synthesizing this compound involve the N-alkylation of aniline (B41778). This can be achieved through several routes, including the use of butanols via borrowing hydrogen catalysis, reaction with butyl halides, and reductive amination.

N-Alkylation of Aniline with Butanol (Borrowing Hydrogen)

This atom-economical approach utilizes a catalyst to facilitate the reaction between aniline and an alcohol, with water as the only byproduct.[5] Transition metal catalysts, particularly those based on manganese, have proven effective for this transformation.[6]

Experimental Protocol: Manganese-Catalyzed N-Alkylation of Aniline with 1-Butanol (B46404) [6]

-

An oven-dried 25-mL Schlenk tube equipped with a magnetic stir bar is charged with a manganese pincer complex catalyst (e.g., 1-3 mol%), potassium tert-butoxide (t-BuOK) (0.75-1.0 equiv.), and 1-butanol (1.2 equiv.).

-

The Schlenk tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Aniline (1.0 equiv.) and a dry solvent (e.g., toluene (B28343), 2 mL) are added to the reaction mixture under the inert atmosphere.

-

The reaction mixture is heated to 80-100 °C and stirred for the appropriate time, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

A nickel-catalyzed direct N-alkylation of anilines with alcohols has also been developed, demonstrating broad functional group tolerance.[7]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mn pincer complex | t-BuOK | Toluene | 80 | 24 | Good to Excellent | [5][6] |

| NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 41-76 | [7] |

Core Reactions Utilizing this compound

This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the secondary amine and the aromatic ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between amines and aryl halides.[8] This reaction is a cornerstone of modern organic synthesis, enabling the creation of a wide array of aryl amines that are crucial for pharmaceuticals and advanced materials.[9] this compound can serve as the amine coupling partner in these reactions.

Experimental Protocol: General Buchwald-Hartwig Amination [10]

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu).

-

Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the synthesis of aryl amines, ethers, and thioethers from aryl halides.[11] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative pathway for C-N bond formation.[11]

Experimental Protocol: General Ullmann Condensation (Goldberg Reaction) [11]

-

In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.0-1.5 equiv.), a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (often >150 °C) and stir for several hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts.

-

The filtrate is washed with aqueous ammonia (B1221849) solution and brine, dried, and concentrated.

-

The product is purified by chromatography or recrystallization.

Synthesis of Quinolines

This compound can be a precursor in the synthesis of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry.[12][13] Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted for this purpose.[13][14] For instance, the reaction of an N-alkylaniline with α,β-unsaturated carbonyl compounds is a key step in some of these synthetic routes.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use in creating more complex organic structures.

Caption: Synthetic routes to this compound.

Caption: Key applications of this compound in synthesis.

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an essential building block for a wide range of molecules, particularly in the development of novel pharmaceuticals. The continued refinement of catalytic systems for its synthesis and its application in cross-coupling and condensation reactions will undoubtedly expand its role in both academic research and industrial manufacturing. The detailed protocols and synthetic pathways provided in this guide offer a solid foundation for researchers and professionals working with this versatile precursor.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1126-78-9 | BAA12678 | Biosynth [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of N-Butylaniline: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Butylaniline, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

This technical guide provides a detailed overview of the spectroscopic data for this compound (CAS No. 1126-78-9), a key intermediate in various chemical syntheses. The document presents a summary of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data in clearly structured tables. Furthermore, it outlines the experimental protocols for obtaining these spectra and includes visualizations to illustrate the analytical workflow and the relationship between the spectroscopic data and the molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.16 | d | 7.7 | 2 | Ar-H (ortho) | | 6.66 | t | 7.7 | 2 | Ar-H (meta) | | 6.57 | t | 7.3 | 1 | Ar-H (para) | | 3.55 | br s | 1 | N-H | | 3.08 | t | 7.1 | 2 | N-CH₂- | | 1.58 | quint | 7.5 | 2 | -CH₂-CH₂-CH₃ | | 1.41 | sext | 7.4 | 2 | -CH₂-CH₃ | | 0.94 | t | 7.3 | 3 | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 148.5 | Ar-C (C-N) |

| 129.2 | Ar-C (ortho) |

| 117.1 | Ar-C (para) |

| 112.8 | Ar-C (meta) |

| 43.8 | N-CH₂- |

| 31.6 | -CH₂-CH₂-CH₃ |

| 20.4 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber [cm⁻¹] | Intensity | Assignment |

|---|---|---|

| 3416 | Strong | N-H stretch |

| 3052 | Medium | Aromatic C-H stretch |

| 2956 | Strong | Aliphatic C-H stretch (asymmetric) |

| 2930 | Strong | Aliphatic C-H stretch (asymmetric) |

| 2870 | Strong | Aliphatic C-H stretch (symmetric) |

| 1604 | Strong | Aromatic C=C stretch |

| 1507 | Strong | Aromatic C=C stretch |

| 1318 | Strong | C-N stretch |

| 747 | Strong | Aromatic C-H out-of-plane bend (ortho-disubstituted) |

| 692 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity [%] | Assignment |

|---|---|---|

| 149 | 45 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - C₃H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a proton frequency of 90 MHz and a carbon frequency of 22.5 MHz, respectively.

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses.

-

Spectral Width: A spectral width of approximately 15 ppm is used.

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition:

-

Spectral Range: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) is used with a standard electron energy of 70 eV.

-

Mass Range: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-500 amu.

-

Inlet System: A direct insertion probe or a GC inlet can be used to introduce the sample into the ion source.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of the spectral data with the molecular structure of this compound.

A Comprehensive Technical Guide to the Safe Handling of N-Butylaniline